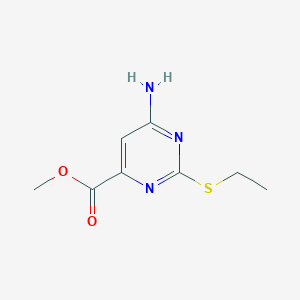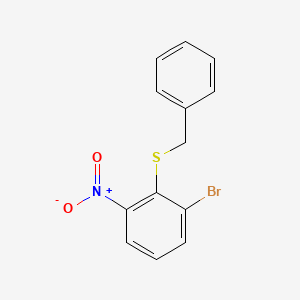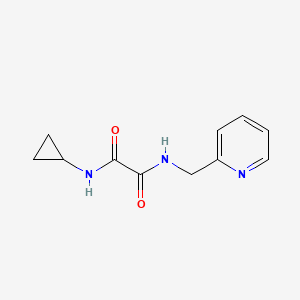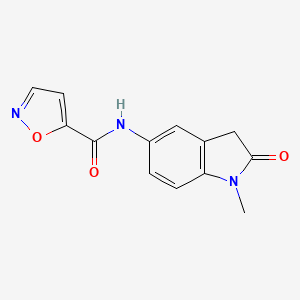
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also works by reducing the production of inflammatory cytokines, which are responsible for the inflammation response.
Biochemical and Physiological Effects:
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of genes that are involved in the growth and proliferation of cancer cells. It also reduces the production of reactive oxygen species, which are responsible for oxidative stress. Additionally, it has been shown to modulate the immune response by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is its potential as a therapeutic agent for various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the research on Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate. One of the most significant directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's mechanism of action needs to be fully understood to develop more effective treatments. Finally, the development of more soluble forms of the compound can improve its use in various experiments.
Conclusion:
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its anti-tumor, anti-inflammatory, and anti-bacterial properties make it a promising therapeutic agent for various diseases. However, more research is needed to fully understand the compound's mechanism of action and develop more effective treatments.
Méthodes De Synthèse
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate can be synthesized using different methods. One of the most common methods is the reaction between 2-ethylthio-5-iodopyrimidine and methyl 6-amino-4-chloro-2-methylpyrimidine-5-carboxylate. This reaction is catalyzed by a palladium catalyst in the presence of a base. The yield of this reaction is around 70%.
Applications De Recherche Scientifique
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have anti-tumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Propriétés
IUPAC Name |
methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-3-14-8-10-5(7(12)13-2)4-6(9)11-8/h4H,3H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHDERBKXVIETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2946267.png)


![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)

![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)
![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)




![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
